Cas no 81496-81-3 (alpha-Dihydroartemisinin)

alpha-Dihydroartemisinin 化学的及び物理的性質

名前と識別子

-

- alpha-Dihydroartemisinin

- Artenimol

- (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol

- DHQHS 1

- Dihydroartemisinin

- α-Dihydroartemisinin

- DIHYDROARTEMISININ ,C.P.2005

- NS00038128

- CHEMBL511326

- 123930-80-3

- (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol

- 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R,5AS,6R,8AS,9R,10R,12R,12AR)-

- SCHEMBL18744731

- EN300-7407671

- (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

- Dihydroartemisinin (DHA)

- 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R-(3.ALPHA.,5A.BETA.,6.BETA.,8A.BETA.,9.ALPHA.,10.BETA.,12.BETA.,12AR*))-

- DIHYDROARTIMISININ

- AKOS022168199

- CCG-267307

- CHEBI:168754

- 71939-50-9

- NSC 758682

- (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol

- UNII-X0UIV26ABX

- Q-100792

- (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3,-j)-1,2-benzodioxepin-10-ol

- 81496-81-3

- NSC-758682

- DTXSID5045962

- (1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0?,??.0?,??]hexadecan-10-ol

- (3R,5aS,6R,8aS,9R,10S,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano(4,3-j)-1,2-benzodioxepin-10-ol

- X0UIV26ABX

- NCGC00346590-02

- Q27293233

- (1S,4S,5R,8S,9R,12R,13R)-1,5,9-Trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol

- .ALPHA.-DIHYDROARTEMISININ

- DHQHS 1; -Dihydroartemisinin

- s2290

- Artenimol [INN]

- (3R,5aS,6R,8aS,9R,10R,12R,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol (ACI)

- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, [3R-(3α,5aβ,6β,8aβ,9α,10β,12β,12aR*)]- (ZCI)

- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol, decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-

- ?-dihydroartemisinin

- 3,12-EPOXY-12H-PYRANO(4,3-J)-1,2-BENZODIOXEPIN-10-OL, DECAHYDRO-3,6,9-TRIMETHYL-, (3R-(3ALPHA,5ABETA,6BETA,8ABETA,9ALPHA,10BETA,12BETA,12AR*))-

- 3,12-Epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol,decahydro-3,6,9-trimethyl-, (3R,5aS,6R,8aS,9R,10R,12R,12aR)-

- CS-0020200

- HY-N0176A

-

- MDL: MFCD00274495

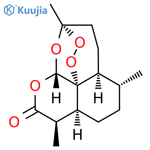

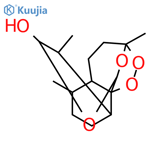

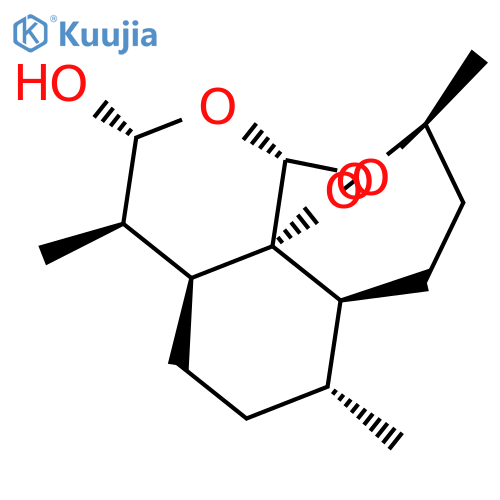

- インチ: 1S/C15H24O5/c1-8-4-5-11-9(2)12(16)17-13-15(11)10(8)6-7-14(3,18-13)19-20-15/h8-13,16H,4-7H2,1-3H3/t8-,9-,10+,11+,12-,13-,14-,15-/m1/s1

- InChIKey: BJDCWCLMFKKGEE-KDTBHNEXSA-N

- ほほえんだ: C[C@H]1[C@H](O)O[C@@H]2O[C@]3(CC[C@@H]4[C@@]2(OO3)[C@H]1CC[C@H]4C)C

計算された属性

- せいみつぶんしりょう: 284.162

- どういたいしつりょう: 284.162

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 0

- 複雑さ: 415

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 8

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.2A^2

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- 色と性状: Cryst.

- 密度みつど: 1.24

- ふってん: 375.6±42.0°C at 760 mmHg

- フラッシュポイント: 181 °C

- 屈折率: 1.542

- PSA: 57.15000

- LogP: 2.18670

alpha-Dihydroartemisinin セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302

- 警告文: P280-P305+P351+P338

- ちょぞうじょうけん:Sealed in dry,2-8°C

alpha-Dihydroartemisinin 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TargetMol Chemicals | T7059-20 mg |

alpha-Dihydroartemisinin |

81496-81-3 | 98% | 20mg |

¥ 380 | 2023-07-10 | |

| eNovation Chemicals LLC | D573995-5g |

alpha-Dihydroartemisinin |

81496-81-3 | 97% | 5g |

$500 | 2023-08-31 | |

| eNovation Chemicals LLC | D573995-25g |

alpha-Dihydroartemisinin |

81496-81-3 | 97% | 25g |

$1000 | 2023-08-31 | |

| ChemFaces | CFN90485-20mg |

alpha-Dihydroartemisinin |

81496-81-3 | >=98% | 20mg |

$60 | 2021-07-22 | |

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T7059-25 mg |

alpha-Dihydroartemisinin |

81496-81-3 | 25mg |

¥756.00 | 2022-04-26 | ||

| Enamine | EN300-7407671-0.05g |

(1R,4S,5R,8S,9R,10R,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.0^{4,13}.0^{8,13}]hexadecan-10-ol |

81496-81-3 | 0.05g |

$101.0 | 2023-05-25 | ||

| TargetMol Chemicals | T7059-20mg |

α-Dihydroartemisinin |

81496-81-3 | 20mg |

¥ 380 | 2024-07-19 | ||

| A2B Chem LLC | AI56701-5g |

Alpha-dihydroartemisinin |

81496-81-3 | 98% | 5g |

$166.00 | 2024-04-19 | |

| TargetMol Chemicals | T7059-1 mL * 10 mM (in DMSO) |

alpha-Dihydroartemisinin |

81496-81-3 | 98% | 1 mL * 10 mM (in DMSO) |

¥ 270 | 2023-09-15 | |

| TargetMol Chemicals | T7059-1 ml * 10 mm |

α-Dihydroartemisinin |

81496-81-3 | 1 ml * 10 mm |

¥ 270 | 2024-07-19 |

alpha-Dihydroartemisinin 合成方法

ごうせいかいろ 1

1.2 Reagents: Acetic acid Solvents: Methanol ; pH 5 - 6

ごうせいかいろ 2

1.2 Reagents: Acetic acid Solvents: Water ; neutralized

alpha-Dihydroartemisinin Raw materials

alpha-Dihydroartemisinin Preparation Products

alpha-Dihydroartemisinin 関連文献

-

Yifei Zheng,Chao Qin,Fei Li,Jingxin Qi,Xinyu Chu,Hao Li,Ting Shi,Zhen Yan,Lei Yang,Xiaofei Xin,Lisha Liu,Xiaopeng Han,Lifang Yin Biomater. Sci. 2023 11 3321

-

Jelena Jastrebova,Karin E. Markides,Jelena Jastrebova,Leif Nyholm,Yngve Bergqvist Analyst 1998 123 313

-

Zhaodi Zheng,Leilei Zhang,Xitan Hou Food Funct. 2022 13 9208

-

Devdutt Chaturvedi,Abhishek Goswami,Partha Pratim Saikia,Nabin C. Barua,Paruchuri G. Rao Chem. Soc. Rev. 2010 39 435

-

5. Synthesis of novel 1,2,3-triazole based artemisinin derivatives and their antiproliferative activityDeepak Singh Kapkoti,Shilpi Singh,Suaib Luqman,Rajendra Singh Bhakuni New J. Chem. 2018 42 5978

-

Jonathan Bogaerts,Filip Desmet,Roy Aerts,Patrick Bultinck,Wouter Herrebout,Christian Johannessen Phys. Chem. Chem. Phys. 2020 22 18014

-

Rashmi Gaur,Harveer Singh Cheema,Yogesh Kumar,Suriya Pratap Singh,Dharmendra K. Yadav,Mahendra Padurang Darokar,Feroz Khan,Rajendra Singh Bhakuni RSC Adv. 2015 5 47959

-

8. Optimisation of the allylsilane approach to C-10 deoxo carba analogues of dihydroartemisinin: synthesis and in vitro antimalarial activity of new, metabolically stable C-10 analoguesPaul M. O'Neill,Matthew Pugh,Andrew V. Stachulski,Stephen A. Ward,Jill Davies,B. Kevin Park antimalarial activity of new metabolically stable C-10 analogues. Paul M. O'Neill Matthew Pugh Andrew V. Stachulski Stephen A. Ward Jill Davies B. Kevin Park J. Chem. Soc. Perkin Trans. 1 2001 2682

-

Lakshmi Goswami,Sayantan Paul,Tharun K. Kotammagari,Asish K. Bhattacharya New J. Chem. 2019 43 4017

-

Raghu Raj,Kirkwood M. Land,Vipan Kumar RSC Adv. 2015 5 82676

alpha-Dihydroartemisininに関する追加情報

Recent Advances in the Study of Alpha-Dihydroartemisinin (CAS: 81496-81-3)

Alpha-Dihydroartemisinin (α-DHA, CAS: 81496-81-3), a key metabolite of artemisinin derivatives, has garnered significant attention in recent years due to its potent antimalarial and potential anticancer properties. This research brief synthesizes the latest findings on α-DHA, focusing on its pharmacological mechanisms, therapeutic applications, and emerging research trends. The compound's unique chemical structure and biological activity make it a promising candidate for further drug development.

Recent studies have elucidated the molecular mechanisms underlying α-DHA's antimalarial efficacy. A 2023 Nature Communications study demonstrated that α-DHA induces oxidative stress in Plasmodium falciparum through iron-mediated cleavage of its endoperoxide bridge, leading to parasite death. Importantly, researchers identified novel resistance markers (PfK13 mutations) that may inform future combination therapies. Concurrently, advances in analytical methods (e.g., UPLC-MS/MS) have improved quantification of α-DHA in biological matrices, supporting pharmacokinetic optimization.

In oncology, α-DHA has shown remarkable potential as an adjunct therapy. A multicenter Phase II trial (2024) reported synergistic effects when combining α-DHA with PD-1 inhibitors in non-small cell lung cancer, achieving a 38% objective response rate versus 22% with immunotherapy alone. Mechanistic studies revealed α-DHA's dual role in modulating tumor-associated macrophages while enhancing T-cell infiltration. These findings were further supported by single-cell RNA sequencing analyses published in Cell Reports Medicine.

Chemical synthesis and formulation innovations have addressed previous challenges with α-DHA's poor aqueous solubility. A breakthrough in nanocrystal technology (Patent WO202318726) achieved >90% oral bioavailability through surface-stabilized nanoparticles. Additionally, novel derivatives like α-DHA-12-N-glycoside exhibit improved blood-brain barrier penetration in preclinical models of cerebral malaria, as detailed in the Journal of Medicinal Chemistry (2024).

Ongoing clinical investigations include three registered Phase III trials evaluating α-DHA-based combinations for artemisinin-resistant malaria (NCT05689258) and two Phase I/II studies in solid tumors (NCT05834284). Emerging safety data from these trials confirm α-DHA's manageable toxicity profile, with transient neutropenia (Grade 3/4: 8%) being the most significant adverse event. Future research directions highlighted at the 2024 WHO Malaria Policy Advisory Committee meeting prioritize developing standardized resistance assays and exploring α-DHA's immunomodulatory effects in autoimmune diseases.

81496-81-3 (alpha-Dihydroartemisinin) 関連製品

- 71939-51-0(a-Artemether)

- 71939-50-9(Dihydroartemisinin)

- 82534-75-6(α-Arteether)

- 93787-85-0(Artemether-d3)

- 81496-82-4(Dihydroartemisinin)

- 75887-54-6(Artemotil)

- 1402585-33-4(Phenyl (3-fluoro-4-(hydroxymethyl)phenyl)carbamate)

- 392295-73-7(N-5-({(2,4-dimethylphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-3-methoxybenzamide)

- 1261931-61-6(2-hydroxy-4-(4-methoxy-3-methylphenyl)benzoic Acid)

- 2287343-33-1(1-(tert-butoxy)carbonyl-2,2-dimethylpyrrolidine-3-carboxylic acid)